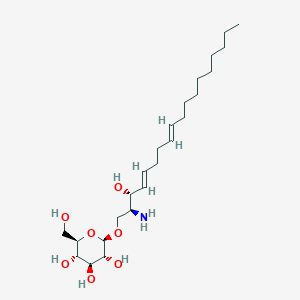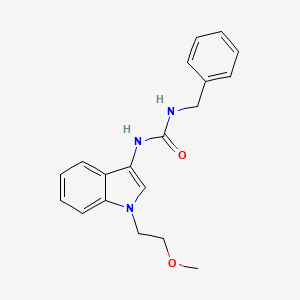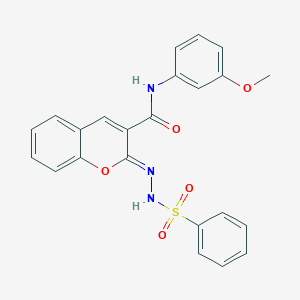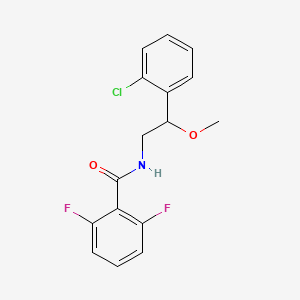
N-(2,4-difluorobenzyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorobenzyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as THFA-nicotinamide, is a chemical compound that has recently gained attention in scientific research. This compound has shown potential in various biological applications, including cancer treatment and inflammation reduction.
Aplicaciones Científicas De Investigación
Neuroprotection
Nicotinamide derivatives have been explored for their neuroprotective properties. A study on YM-244769, a nicotinamide derivative, revealed its potential as a neuroprotective drug by preferentially inhibiting the Na+/Ca2+ exchange (NCX) in neuronal cells. This inhibition helps protect against hypoxia/reoxygenation-induced cell damage, suggesting therapeutic potential in conditions like ischemic stroke or neurodegenerative diseases (Iwamoto & Kita, 2006).
Corrosion Inhibition
Another application is in the field of corrosion inhibition. Nicotinamide derivatives have shown effectiveness in protecting mild steel against corrosion in hydrochloric acid solution. The corrosion inhibition efficiency is dependent on the concentration, time, and temperature, demonstrating their potential in industrial applications to extend the life of metal structures and components (Chakravarthy, Mohana, & Kumar, 2014).
Supramolecular Chemistry
In supramolecular chemistry, nicotinamide has been utilized to create hydrogen-bonded supramolecular arrays with copper(II) halogenobenzoates. These complexes have potential applications in the development of materials with specific electronic and magnetic properties, highlighting the versatility of nicotinamide derivatives in material science (Halaška et al., 2016).
Antifungal Activity
Furthermore, nicotinamide derivatives have been synthesized and tested for their fungicidal activity, demonstrating significant potential in agriculture. Certain derivatives exhibited higher fungicidal activities than commercial fungicides, indicating their potential as lead compounds for developing new agrochemicals (Wu et al., 2022).
Metabolic and Health Implications
On the health front, nicotinamide and its derivatives are pivotal in understanding and manipulating NAD+ metabolism, which is crucial for cellular health, energy metabolism, and longevity. Research in this area could lead to new treatments for metabolic disorders, age-related diseases, and even cancer by modulating cellular metabolism and stress responses (Maiese et al., 2009).
Propiedades
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3/c18-12-4-3-11(15(19)8-12)9-21-16(22)14-2-1-6-20-17(14)24-13-5-7-23-10-13/h1-4,6,8,13H,5,7,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNYOCWAUCALQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)C(=O)NCC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B2568367.png)

![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide](/img/structure/B2568369.png)
![3',4'-Dihydrospiro[oxane-4,2'-pyrano[2,3-b]pyridine]-4'-one](/img/structure/B2568370.png)
![8-(3,5-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2568372.png)


![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2568380.png)
![N-[4-(Aminomethyl)cyclohexyl]-3,5-dimethoxy-4-methylbenzamide;hydrochloride](/img/structure/B2568381.png)
![3-[3-(Benzyloxy)-4-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2568382.png)
